2-(4-fluorophenyl)-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide
Description
This compound features a 4-fluorophenyl group attached to an acetamide moiety, which is connected via a sulfonylethyl linker to a piperazine ring substituted with a pyrimidin-2-yl group . Its molecular formula is C₁₉H₂₁FN₆O₃S, with a molecular weight of 440.47 g/mol.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O3S/c19-16-4-2-15(3-5-16)14-17(25)20-8-13-28(26,27)24-11-9-23(10-12-24)18-21-6-1-7-22-18/h1-7H,8-14H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTZUIINRGLBIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Acetamide Derivatives
(a) N-(4-Fluorophenyl)-2-[4-(4-Methylphenyl)SulfonylPiperazin-1-yl]Acetamide
- Structure : Differs in the sulfonyl substituent (4-methylphenyl vs. pyrimidin-2-yl).
- Activity : Methylphenyl sulfonyl groups are common in protease inhibitors, whereas pyrimidine may enhance receptor selectivity .
(b) 2-(4-(3-Chlorophenyl)Piperazin-1-yl)-N-(4-((2,4-Dichlorobenzyl)Sulfanyl)Phenyl)Acetamide
- Structure : Features a 3-chlorophenylpiperazine and dichlorobenzyl sulfanyl group.
- However, the absence of a pyrimidine heterocycle reduces π-π stacking interactions .
Thiazole- and Pyrimidine-Containing Analogs
(a) 2-(4-(4-Fluorophenyl)Piperazin-1-yl)-N-(4-(p-Tolyl)Thiazol-2-yl)Acetamide (Compound 15)
- Structure : Replaces the sulfonylethyl linker with a direct thiazole-acetamide bond.
- Physical Data : Melting point 269–270°C, molecular weight 410.51 g/mol (vs. 440.47 g/mol for the target compound).
- The sulfonylethyl group in the target compound may alter pharmacokinetics .
(b) N-(4-Methyl-Piperazin-1-yl)-2-(4-Thiophen-2-yl-6-Trifluoromethyl-Pyrimidin-2-ylsulfanyl)-Acetamide
Sulfonamide and Bioisosteric Replacements
(a) N-(2-((N,4-Dimethylphenyl)Sulfonamido)-1-(4-(Trifluoromethyl)Phenyl)Ethyl)Acetamide
Research Implications
- Structural Advantages: The pyrimidin-2-yl group in the target compound may enhance selectivity for adenosine A₂A or serotonin receptors compared to phenyl-substituted analogs .
- Synthetic Feasibility : Yields for similar compounds range from 72–86% (e.g., ), suggesting viable synthesis routes for the target molecule .
- Pharmacokinetic Gaps : The sulfonylethyl linker could improve aqueous solubility compared to direct thiazole linkages, warranting ADMET studies .
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